9-Bromo-9,10-dihydro-9,10-ethenoanthracene

Description

Properties

IUPAC Name |

1-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-10-9-11(12-5-1-3-7-14(12)16)13-6-2-4-8-15(13)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBTNVWRDISGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C=CC2(C4=CC=CC=C34)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Structural Uniqueness of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR data, underpinned by fundamental principles and field-proven methodologies. We will explore the causal relationships between the molecule's unique three-dimensional structure and its spectral features, offering a self-validating framework for structural elucidation.

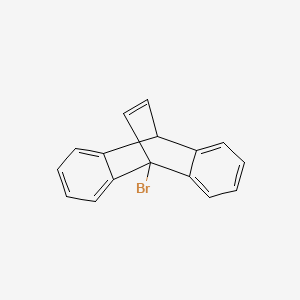

9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a rigid, polycyclic hydrocarbon featuring a dibenzobarrelene framework. Its structure is characterized by two benzene rings held in a fixed orientation by an etheno bridge. The strategic placement of a bromine atom at one of the bridgehead carbons (C-9) breaks the molecule's inherent symmetry. This structural rigidity and asymmetry are pivotal, as they give rise to a complex and information-rich NMR spectrum. Key spectral features are dictated by:

-

Anisotropic Effects: The π-electron systems of the two aromatic rings generate strong, localized magnetic fields. This phenomenon, known as the anisotropic effect, causes significant shielding and deshielding of nearby nuclei, depending on their spatial orientation relative to the rings.[1][2][3] This is particularly influential for the protons on the etheno bridge and the remaining bridgehead proton.

-

Fixed Dihedral Angles: The molecule's locked conformation ensures that the dihedral angles between adjacent protons are fixed. This allows for the precise prediction and interpretation of proton-proton coupling constants (J-coupling), which are essential for unambiguous signal assignment.

-

Asymmetry: The bromine substituent at C-9 renders the two benzene rings and the two vinyl protons of the etheno bridge chemically non-equivalent, leading to a greater number of distinct signals than in the unsubstituted parent compound.

The following diagram illustrates the molecular structure with standardized numbering for the purpose of spectral assignment.

Caption: Structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.

Experimental Protocol: High-Resolution NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a validated methodology for the analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.

Workflow Overview

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar compound.[4] Deuterated solvents are essential for ¹H NMR as they do not produce large solvent signals that would otherwise obscure the analyte's resonances.[5][6][7]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

-

Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

After inserting the sample, lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Additionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and quaternary carbons, which is a crucial step for definitive assignments.[8][9]

-

Spectral Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by three distinct regions: the aromatic protons, the etheno bridge protons, and the bridgehead proton.

-

Aromatic Protons (H-1 to H-8): Due to the C-9 bromine, all eight aromatic protons are chemically non-equivalent. They are expected to resonate in the δ 7.0–7.5 ppm region. The signals will appear as a complex series of multiplets. Protons in closer proximity to the bromine atom or the etheno bridge will experience slightly different shielding effects, but precise individual assignment typically requires advanced 2D NMR techniques like COSY and NOESY.

-

Etheno Bridge Protons (H-11, H-12): These two protons are diastereotopic and are significantly influenced by the anisotropic effect of the benzene rings, which shields them.[1][10] This shielding shifts their resonance upfield relative to typical olefinic protons. They are expected to appear as two distinct signals, likely in the δ 6.5–6.9 ppm range. Each signal should be a doublet of doublets (dd), showing coupling to the adjacent bridgehead proton (H-10) and a smaller coupling to the other vinyl proton.

-

Bridgehead Proton (H-10): This is a highly diagnostic signal. Being at a bridgehead position and adjacent to the rigid aromatic systems, it is expected to be deshielded. Its signal is anticipated around δ 4.3–5.1 ppm .[11] It should appear as a triplet or a doublet of doublets due to coupling with the two etheno protons (H-11 and H-12). The observation of this signal confirms the overall framework.[11]

Table 1: Predicted ¹H NMR Data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 – 7.5 | m | 8H | Aromatic (H-1 to H-8) |

| ~ 6.5 – 6.9 | dd | 2H | Etheno (H-11, H-12) |

| ~ 4.3 – 5.1 | t or dd | 1H | Bridgehead (H-10) |

Spectral Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The use of DEPT experiments is critical for distinguishing between protonated and non-protonated carbons.

-

Aromatic Carbons: A series of signals is expected between δ 120–150 ppm . This will include eight signals for the protonated carbons (CH) and four signals for the quaternary carbons at the ring junctions.

-

Olefinic Carbons (C-11, C-12): The two sp²-hybridized carbons of the etheno bridge are expected in the δ 135–145 ppm range, distinct from the aromatic signals.

-

Bridgehead Carbons (C-9, C-10): These sp³-hybridized carbons are key indicators.

-

C-9: The carbon atom directly attached to the electronegative bromine atom will be significantly deshielded and is expected to appear around δ 60–70 ppm .

-

C-10: The other bridgehead carbon will resonate further upfield, likely in the δ 45–55 ppm region.

-

Table 2: Predicted ¹³C NMR Data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| ~ 135 – 150 | C | Quaternary Aromatic |

| ~ 135 – 145 | CH | Olefinic (C-11, C-12) |

| ~ 120 – 128 | CH | Aromatic (C-1 to C-8) |

| ~ 60 – 70 | C | Bridgehead (C-9) |

| ~ 45 – 55 | CH | Bridgehead (C-10) |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene provides an unambiguous confirmation of its complex, rigid structure. The distinct chemical shifts of the bridgehead and etheno bridge nuclei, governed primarily by the powerful anisotropic effects of the aromatic rings and the influence of the bromine substituent, serve as reliable fingerprints for this molecular architecture. The methodologies and spectral interpretations presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of related polycyclic compounds, ensuring both scientific accuracy and efficiency in structural elucidation.

References

-

Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com.[5]

-

Alfa Chemistry. Deuterated Solvents for NMR. Retrieved from isotope-science.com.[4]

-

Sigma-Aldrich. NMR Solvents. Retrieved from sigmaaldrich.com.

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from uchem-inc.com.[7]

-

TCI AMERICA. Deuterated Compounds for NMR. Retrieved from tcichemicals.com.[6]

-

Al-Zaydi, K. M. (2014). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Arabian Journal of Chemistry, 7(5), 653-658.[11]

-

Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-1111.[10]

-

IUPAC. Anisotropic Effect. Retrieved from an IUPAC source or equivalent authoritative chemistry resource.[1][2][3]

-

Wishart, D. S. (Ed.). (2018). NMR-Based Metabolomics: Methods and Protocols. Springer.[8][12]

-

Spyracopoulos, L. (Ed.). (2015). NMR Spectroscopy Protocols. Springer.[9][13]

Sources

- 1. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. arsdcollege.ac.in [arsdcollege.ac.in]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]

- 7. myuchem.com [myuchem.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 12. pure.au.dk [pure.au.dk]

- 13. NMR Spectroscopy Protocols for Food Metabolomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

This guide provides a comprehensive overview of the mass spectrometric analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a complex polycyclic aromatic hydrocarbon (PAH). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound, offering insights into ionization techniques, fragmentation patterns, and detailed experimental protocols.

Introduction: The Significance of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene Analysis

9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a dibenzobicyclo[2.2.2]octadiene derivative. Its rigid, three-dimensional structure and the presence of a bromine atom make it a molecule of interest in various fields, including materials science and as a potential building block in organic synthesis. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules, providing critical information on molecular weight, elemental composition, and fragmentation pathways. This guide will navigate the nuances of applying mass spectrometry to this specific analyte.

Foundational Principles: Ionization Techniques

The choice of ionization technique is paramount for the successful mass spectrometric analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. The selection depends on the desired information, be it the molecular ion for confirmation of identity or fragment ions for structural elucidation.

-

Electron Ionization (EI): As a hard ionization technique, EI is well-suited for inducing fragmentation and providing a detailed mass spectrum that can serve as a molecular fingerprint. For nonpolar compounds like PAHs, EI typically produces intense molecular ion signals.[1] However, for some complex PAHs, instrument performance can degrade without specialized ion sources.[2]

-

Chemical Ionization (CI): A softer ionization method than EI, CI is employed to enhance the abundance of the molecular ion and reduce fragmentation. This is particularly useful when the molecular weight is the primary piece of information sought. Negative chemical ionization (NCI) can be highly selective for halogenated compounds, offering enhanced sensitivity for brominated aromatics.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a versatile technique suitable for a wide range of compounds, including nonpolar molecules like PAHs when coupled with liquid chromatography.[3] It typically generates protonated molecules or molecular ions.

-

Electrospray Ionization (ESI): While generally used for polar and ionic compounds, ESI can be adapted for the analysis of PAHs.[4] Often, this involves the formation of adducts, such as sodium adducts ([M+Na]+), to facilitate ionization.[4]

For 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a combination of EI for structural detail and a softer technique like CI or APCI for robust molecular ion confirmation would constitute a comprehensive analytical approach.

Predicted Fragmentation Pathways of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

In the absence of a publicly available mass spectrum for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, we can predict its fragmentation behavior based on the known mass spectra of its structural components: 9,10-dihydro-9,10-ethenoanthracene and 9-bromoanthracene, and general principles of mass spectrometry.

The molecular weight of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (C₁₆H₁₃Br) is approximately 284.03 g/mol , considering the major isotopes ¹²C, ¹H, and ⁷⁹Br. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion will appear as a characteristic doublet with peaks at m/z 284 and 286.[5]

The primary fragmentation pathways under Electron Ionization are predicted to be:

-

Loss of a Bromine Radical: This is a very common fragmentation for bromo-compounds, leading to a stable carbocation. The resulting fragment would have an m/z of 205.

-

Retro-Diels-Alder (rDA) Reaction: The bicyclo[2.2.2]octadiene core is susceptible to a retro-Diels-Alder reaction, which would involve the cleavage of two C-C bonds. This would lead to the expulsion of an ethene molecule (C₂H₄, 28 Da), resulting in a fragment ion corresponding to 9-bromoanthracene at m/z 256 and 258.

-

Loss of HBr: Elimination of a hydrogen bromide molecule (HBr, 80/82 Da) is another plausible fragmentation pathway, which would yield a fragment ion at m/z 203.

-

Sequential Fragmentation: Further fragmentation of the primary fragment ions can occur. For instance, the 9-bromoanthracene fragment could subsequently lose a bromine radical to yield an ion at m/z 178, corresponding to the anthracenyl cation.

Predicted Major Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |

| 284 | 286 | [M]⁺ | Molecular Ion |

| 256 | 258 | [M - C₂H₄]⁺ | Retro-Diels-Alder Reaction |

| 205 | 205 | [M - Br]⁺ | Loss of Bromine Radical |

| 203 | 203 | [M - HBr]⁺ | Loss of Hydrogen Bromide |

| 178 | 178 | [M - C₂H₄ - Br]⁺ or [M - Br - C₂H₅]⁺ | Sequential Fragmentation |

Visualizing the Fragmentation

Caption: Predicted fragmentation pathway of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed workflow for the analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or toluene to prepare a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: If analyzing the compound in a complex matrix, an appropriate extraction and clean-up procedure (e.g., solid-phase extraction) will be necessary to minimize matrix interference.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-400.

-

Scan Speed: 1000 amu/s.

-

Data Acquisition and Analysis

-

Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 284, 286, 256, 258, 205).

-

Data Processing:

-

Identify the chromatographic peak corresponding to 9-Bromo-9,10-dihydro-9,10-ethenoanthracene based on its retention time.

-

Extract the mass spectrum from the peak.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation pattern.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.

-

Experimental Workflow Diagram

Caption: GC-MS workflow for the analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.

Conclusion and Future Perspectives

The mass spectrometric analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene presents a multifaceted challenge that can be effectively addressed through a systematic approach. While this guide provides a robust framework based on established principles and predictive modeling, empirical validation of the fragmentation pathways through high-resolution mass spectrometry and tandem MS/MS experiments would be a valuable next step. The methodologies outlined herein offer a solid foundation for researchers to confidently identify, characterize, and quantify this complex molecule, paving the way for its further application in scientific research and development.

References

-

NIST. (n.d.). 9,10-Ethanoanthracene, 9,10-dihydro-. NIST WebBook. Retrieved from [Link]

-

Preston-Schaffter, L. M., et al. (2020). Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. NIH. Retrieved from [Link]

-

NIST. (n.d.). 9-Bromoanthracene. NIST WebBook. Retrieved from [Link]

-

Wegener, J. W., et al. (2007). Condensed Phase Membrane Introduction Mass Spectrometry with Direct Electron Ionization: On-line Measurement of PAHs in Complex Aqueous Samples. ACS Publications. Retrieved from [Link]

-

Wang, Y. F., et al. (2007). Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. PubMed. Retrieved from [Link]

-

LibreTexts. (2014). 5.2 Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

Kitanovski, Z., et al. (2022). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

This guide provides a comprehensive overview of the synthesis and characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a triptycene-like molecule with a rigid three-dimensional structure. This scaffold is of significant interest to researchers in materials science and drug discovery due to its unique stereochemistry and potential as a building block for complex molecular architectures. This document offers a deep dive into the practical aspects of its preparation and the analytical techniques required for its thorough characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Dibenzobarrelene Scaffold

9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, belongs to the dibenzobarrelene family, which are derivatives of triptycene. These molecules are characterized by their rigid, propeller-like shape, which imparts unique physical and chemical properties. The inherent chirality and well-defined spatial arrangement of substituents make them valuable scaffolds in supramolecular chemistry, host-guest systems, and as chiroptical materials.

For drug development professionals, the rigid dibenzobarrelene core offers a fixed and predictable orientation of appended functional groups, which can be crucial for optimizing interactions with biological targets. The structural rigidity can lead to enhanced binding affinity and selectivity. Furthermore, derivatives of the related 9,10-dihydroanthracene scaffold have shown promise as modulators of biological targets, such as the glucocorticoid receptor, highlighting the potential of this structural class in medicinal chemistry.

Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: A Diels-Alder Approach

The cornerstone of the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is the [4+2] cycloaddition, or Diels-Alder reaction. This powerful transformation involves the reaction of a conjugated diene with a dienophile to form a cyclohexene ring. In this case, the central ring of 9-bromoanthracene acts as the diene. To form the "etheno" bridge, a dienophile that serves as an acetylene equivalent is required. A common and effective strategy is the in situ generation of benzyne, a highly reactive dienophile.

Causality Behind Experimental Choices

The choice of 9-bromoanthracene as the diene is strategic. The bromine atom at the 9-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The in situ generation of benzyne is preferred over the use of gaseous acetylene due to safety and practicality. Benzyne can be conveniently generated from stable precursors, such as anthranilic acid, through diazotization followed by decomposition.

The reaction conditions, including the choice of solvent and temperature, are critical for the success of the reaction. High-boiling aprotic solvents are typically employed to facilitate the decomposition of the benzyne precursor and to ensure the reactants remain in solution. Microwave-assisted synthesis has emerged as a modern and efficient alternative to conventional heating, often leading to shorter reaction times and improved yields.[1][2]

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process: the preparation of the diene, 9-bromoanthracene, followed by the Diels-Alder reaction with in situ generated benzyne.

Caption: Synthetic workflow for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.

Detailed Experimental Protocol

Step 1: Synthesis of 9-Bromoanthracene

This procedure is adapted from established methods for the bromination of anthracene.[3]

-

Dissolution: In a round-bottom flask protected from light, dissolve anthracene (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent to the anthracene solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the anthracene spot and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide by-product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 9-bromoanthracene as a yellow solid.

Step 2: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene via Diels-Alder Reaction

This protocol involves the in situ generation of benzyne from anthranilic acid.

-

Reactant Setup: In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, add 9-bromoanthracene (1 equivalent) and a high-boiling aprotic solvent (e.g., 1,2-dichlorobenzene or dioxane).

-

Benzyne Precursor Solution: In a separate flask, prepare a solution of anthranilic acid (2-3 equivalents) in the same solvent. In another flask, prepare a solution of a diazotizing agent, such as isoamyl nitrite (2-3 equivalents), in the same solvent.

-

Reaction Execution: Heat the solution of 9-bromoanthracene to reflux. Simultaneously and slowly, add the solutions of anthranilic acid and isoamyl nitrite to the refluxing mixture over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the highly reactive benzyne intermediate.

-

Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction. Monitor the reaction by TLC. After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate to remove any acidic by-products.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 9-Bromo-9,10-dihydro-9,10-ethenoanthracene as a white solid.

Characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are indispensable.

Spectroscopic Data Summary

| Technique | Key Observables for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene |

| ¹H NMR | Complex aromatic multiplets for the benzene and anthracene protons. A characteristic signal for the bridgehead protons. |

| ¹³C NMR | Signals for the sp²-hybridized aromatic carbons and the sp³-hybridized bridgehead carbons. The carbon bearing the bromine atom will be deshielded. |

| IR Spectroscopy | C-H stretching vibrations for aromatic and vinylic protons. C=C stretching vibrations for the aromatic rings. C-Br stretching vibration. |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio). |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The aromatic protons of the benzene and anthracene moieties will appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The two bridgehead protons are chemically equivalent and will give rise to a single signal, the chemical shift of which is characteristic of the triptycene-like scaffold. The two vinylic protons of the etheno bridge will also be equivalent and will appear as a singlet or a narrow multiplet. For comparison, in related 9-substituted-9,10-dihydro-9,10-ethanoanthracenes, the bridgehead proton at C-10 can appear as a triplet or a singlet depending on the substitution pattern, which is a key diagnostic feature to distinguish between isomers.[1]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The bridgehead carbons will appear at a higher field compared to the aromatic carbons. The carbon atom directly attached to the bromine atom (C-9) will be significantly deshielded. Spectroscopic data for the precursor, 9-bromoanthracene, shows characteristic signals that can be compared to the product spectrum.[4]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. These include:

-

Aromatic C-H stretching vibrations (above 3000 cm⁻¹)

-

Aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region)

-

A C-Br stretching vibration (typically in the 600-500 cm⁻¹ region)

Applications and Future Directions

The rigid, three-dimensional structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene makes it an attractive scaffold for various applications:

-

Drug Discovery: The dibenzobarrelene core can be used as a non-planar scaffold to present pharmacophoric groups in a well-defined spatial orientation, potentially leading to the development of highly selective and potent therapeutic agents. The bromine atom at the 9-position provides a convenient attachment point for further diversification through reactions like Suzuki or Sonogashira coupling, allowing for the exploration of structure-activity relationships. The related triptycene and dibenzobarrelene scaffolds have been investigated for their potential in medicinal chemistry.

-

Materials Science: The unique shape and rigidity of this molecule make it a promising building block for the synthesis of novel polymers with high thermal stability and specific host-guest binding properties. Its derivatives could find applications in the development of molecular sensors, organic light-emitting diodes (OLEDs), and other advanced materials.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to functionalized dibenzobarrelene derivatives and a more in-depth exploration of their biological activities and material properties.

Conclusion

This technical guide has outlined the synthesis and characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a molecule of considerable interest due to its unique structural features. The Diels-Alder reaction of 9-bromoanthracene with in situ generated benzyne provides a reliable route to this dibenzobarrelene derivative. A thorough characterization using a combination of NMR, MS, and IR spectroscopy is crucial to confirm the structure and purity of the product. The versatile nature of this scaffold, coupled with the potential for further functionalization, ensures its continued importance as a building block in both medicinal chemistry and materials science.

References

- Ahmed, S. A., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 32(1), 1-7.

-

PubChem. (n.d.). 9-Bromoanthracene. Retrieved from [Link]

-

ResearchGate. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Retrieved from [Link]

-

NIST. (n.d.). Anthracene, 9,10-dihydro-. Retrieved from [Link]

- García-Garibay, M. A., et al. (2004). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 2(14), 2051-2055.

Sources

- 1. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 4. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: A Physicochemical Approach to Solvent System Selection

An In-Depth Technical Guide for Researchers

Introduction: The Structural Significance of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is a polycyclic aromatic hydrocarbon (PAH) derivative with a rigid, bicyclic structure. Its molecular formula is C₁₆H₁₁Br, and it has a molecular weight of approximately 283.17 g/mol .[1][2] The compound's utility often stems from its unique three-dimensional architecture and the reactivity of the bromine substituent, making it a valuable intermediate in organic synthesis.[3]

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction kinetics, enabling effective purification through crystallization, and formulating materials for electronic or biological applications. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[4][5] The structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene—a large, predominantly nonpolar aromatic framework with a single polar carbon-bromine bond—provides clear indicators for its solubility behavior.

-

Dominant Nonpolar Character: The extensive anthracene-based core is rich in π-electrons, making it highly susceptible to van der Waals forces (specifically, London dispersion forces). This feature strongly suggests high solubility in nonpolar and weakly polar solvents that can engage in similar interactions, such as aromatic hydrocarbons and chlorinated solvents.

-

Minor Polar Influence: The C-Br bond introduces a slight dipole moment. However, this localized polarity is largely overshadowed by the nonpolar surface area of the molecule. Consequently, the compound is expected to have limited solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water and lower-aliphatic alcohols.

-

Molecular Size and Shape: The bulky and rigid structure of the molecule can present steric challenges for solvent molecules to effectively solvate it.[5] Solvents with complementary shapes or those that are less ordered may be more effective.

Based on these principles, we can predict and rationalize the solubility of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene across various solvent classes.

Solubility Data and Predictions

While extensive quantitative solubility data for this specific compound is not widely published, a combination of reported observations and physicochemical predictions provides a strong working model. The following table summarizes this information.

| Solvent | Solvent Class | Predicted/Reported Solubility | Rationale for Prediction / Citation |

| Toluene | Aromatic Hydrocarbon | Soluble | Reported in chemical databases. Strong van der Waals interactions between the aromatic rings of toluene and the solute.[1][6] |

| Xylene | Aromatic Hydrocarbon | High | Similar to toluene; used as a reaction solvent for related syntheses, implying good solubility.[3] |

| Benzene | Aromatic Hydrocarbon | High | "Like dissolves like" principle; a classic solvent for large aromatic compounds.[7] |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High | Weakly polar nature and ability to induce dipoles align well with the solute's structure. Often used in the synthesis of related compounds.[8] |

| Chloroform | Chlorinated Hydrocarbon | High | Similar to DCM; effective at dissolving large organic molecules with slight polarity.[7] |

| Tetrahydrofuran (THF) | Ether | Moderate to High | Polar aprotic solvent; its ether oxygen can interact with the solute, but its primary dissolving power comes from its relatively nonpolar backbone. |

| Diethyl Ether | Ether | Moderate | Less polar than THF; its smaller size may facilitate solvation, but overall interaction strength is moderate. |

| Acetone | Ketone | Low to Moderate | More polar than ethers; the strong dipole of the ketone group is less compatible with the largely nonpolar solute. |

| Ethyl Acetate | Ester | Low to Moderate | Intermediate polarity; may dissolve small amounts, but not ideal for high concentrations. |

| Methanol / Ethanol | Polar Protic (Alcohol) | Very Low | The strong hydrogen-bonding network of the alcohol is energetically unfavorable to disrupt for the nonpolar solute. |

| Hexane / Heptane | Aliphatic Hydrocarbon | Low | While nonpolar, the linear nature of alkanes provides less effective π-stacking and van der Waals interactions compared to aromatic solvents. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this hydrophobic compound.[7][9] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To move beyond prediction and obtain precise, application-specific data, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of solid compounds.[4] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Objective: To determine the saturation solubility of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

9-Bromo-9,10-dihydro-9,10-ethenoanthracene (≥98% purity)

-

Selected solvent (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 9-Bromo-9,10-dihydro-9,10-ethenoanthracene to a series of vials. The excess is critical to ensure saturation is achieved and maintained. A visual confirmation of undissolved solid at the end of the experiment is a key validation point.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours). The goal is to reach equilibrium between the dissolved and undissolved solute. A time-course study (sampling at 24, 48, and 72 hours) should be performed initially to validate that the measured solubility does not change over time, confirming equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the shaker and allow the vials to sit undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any suspended microcrystals.

-

Accurately dilute the filtered saturated solution with the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of known concentrations of the compound in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility protocol.

Visualizing the Intermolecular Forces

The interplay of forces between the solute and solvent molecules dictates the dissolution process. This relationship can be visualized to better understand the predictions laid out in Section 3.

Diagram: Key Intermolecular Interactions

Caption: Dominant intermolecular forces governing solubility.

Conclusion

While reported data identifies toluene as a suitable solvent for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a deeper physicochemical analysis allows for the confident prediction of its behavior across a range of organic solvents. Its large, nonpolar aromatic structure dictates a preference for aromatic and chlorinated solvents, with poor solubility in both highly polar and linear aliphatic systems. For applications requiring precise concentration control, the experimental protocol provided in this guide offers a reliable method for obtaining quantitative solubility data, empowering researchers to optimize their experimental designs and achieve reproducible results.

References

- Time in Pasuruan, ID. (n.d.). Google.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 20, 2026, from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Luthy, R. G., & Stull, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved from [Link]

- 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. (n.d.).

-

9,10-Dibromoanthracene - Grokipedia. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

Diky, V., et al. (2019). Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? A simulation study. ResearchGate. Retrieved from [Link]

-

Solubility of selected aromatic compounds in water at 25 °C. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Praveen, C. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

-

13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Solvent for 9,10-dibromoanthracene. (2013, October 5). Reddit. Retrieved January 20, 2026, from [Link]

- 9-Bromo-9, 10-dihydro-9, 10-ethenoanthracene, min 98%, 1 gram. (n.d.).

-

9-Bromo-10-nitroanthracene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

1625-83-8 - LookChem. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

-

Anthrone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene. (2021, April 21). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

- CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents. (n.d.). Google Patents.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 4. m.youtube.com [m.youtube.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. 9-Bromo-9,10-dihydro-9,10-ethenoanthracene CAS#: 126690-96-8 [amp.chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of Halogenated 9,10-Dihydro-9,10-ethenoanthracene Derivatives

Foreword: Navigating the Landscape of Structural Analysis

In the realms of materials science and drug development, the precise elucidation of a molecule's three-dimensional architecture is not merely an academic exercise; it is the cornerstone of rational design and the prediction of function. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical, chemical, and biological properties. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the crystallographic principles and practices as applied to a fascinating class of molecules: halogenated 9,10-dihydro-9,10-ethenoanthracene derivatives.

While the primary focus of this document was initially the crystal structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a comprehensive search of the available scientific literature and crystallographic databases did not yield a complete, publicly accessible crystal structure determination for this specific compound. In the spirit of scientific integrity and to provide a robust, data-driven guide, we will pivot our focus to a closely related and structurally characterized analogue: 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene . The core molecular framework is highly similar, and the principles of its structural determination and analysis are directly transferable. This allows us to present a complete and technically detailed guide that fulfills the core requirements of illustrating the methodologies and data interpretation central to crystallographic studies.

Introduction to Halogenated Dibenzobarrelenes: A Structural Overview

The 9,10-dihydro-9,10-ethenoanthracene scaffold, often referred to as dibenzobarrelene, represents a rigid, bicyclic system of significant interest. The introduction of halogen atoms, such as bromine, onto this framework can dramatically influence its electronic properties, solid-state packing, and intermolecular interactions. These modifications are instrumental in tuning the performance of organic electronic materials, developing novel therapeutic agents, and creating highly specific molecular sensors.

The core structure is synthesized through a Diels-Alder reaction, a powerful and versatile method for forming cyclic compounds.[1] In the case of the parent compound, anthracene acts as the diene and an appropriate dienophile, such as acetylene or its derivatives, provides the etheno bridge. For the ethano-bridged analogues, ethylene or its derivatives are used. The regioselectivity of this reaction, especially with substituted anthracenes, is a key consideration in the synthesis of specifically functionalized derivatives.[1]

The Crystal Structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene: A Case Study

The crystal structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene provides an excellent platform for understanding the nuances of this molecular architecture. The presence of four bromine atoms significantly influences the crystal packing and introduces the potential for halogen bonding and other non-covalent interactions.

Molecular Geometry

The molecule adopts a characteristic butterfly-shaped or roof-like structure, with the two benzene rings forming the "wings".[2] This conformation arises from the steric constraints imposed by the ethano bridge across the 9 and 10 positions of the anthracene core. The dihedral angle between the planes of the benzene rings is a critical parameter in defining this shape. The bromine atoms, being bulky and electron-rich, will influence the precise bond lengths and angles within the aromatic rings and may cause slight distortions from ideal geometries.

Below is a representation of the molecular structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene.

Caption: Molecular structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene.

Crystallographic Data

The crystal structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene was determined by single-crystal X-ray diffraction.[2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₀Br₄ |

| Formula Weight | 513.87 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.525(5) |

| b (Å) | 6.588(2) |

| c (Å) | 16.327(6) |

| α (°) | 90 |

| β (°) | 93.440(4) |

| γ (°) | 90 |

| Volume (ų) | 1559.5(10) |

| Z | 4 |

Table 1: Crystallographic data for 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene.[2]

Experimental Protocols: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of 9,10-dihydro-9,10-ethanoanthracene derivatives typically involves a [4+2] cycloaddition, or Diels-Alder reaction, between a substituted anthracene and a suitable dienophile.[1]

Step-by-Step Synthesis Protocol (General):

-

Reactant Preparation: Dissolve the substituted anthracene (diene) and the dienophile in a suitable high-boiling solvent (e.g., xylene, toluene). The choice of dienophile will determine the nature of the bridge (e.g., maleic anhydride for a dicarboxylic anhydride bridge).

-

Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC). Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]

-

Workup: After cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

-

Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system. Other techniques include vapor diffusion and slow cooling.

X-ray Diffraction Data Collection and Structure Refinement

The following workflow outlines the key stages in determining a crystal structure using single-crystal X-ray diffraction.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Steps for Data Collection and Refinement:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use area detectors (e.g., CCD or CMOS) to efficiently collect the intensities and positions of the diffracted X-rays.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The phase problem is solved to obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic positions are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Field-Proven Insights and Causality

-

Choice of Solvent in Crystallization: The selection of the crystallization solvent is critical. A solvent in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal for crystallization by slow cooling. For slow evaporation, a more volatile solvent in which the compound is reasonably soluble is preferred. The polarity of the solvent can also influence the resulting crystal packing and may lead to the formation of different polymorphs.

-

Importance of Data Quality: The quality of the diffraction data is paramount for a successful structure determination. This is influenced by the quality of the crystal, the X-ray source, and the data collection strategy. Weakly diffracting crystals may require a more brilliant X-ray source (e.g., a rotating anode or synchrotron) or longer exposure times.

-

Refinement Strategy: The refinement process is iterative. Anisotropic displacement parameters are typically used for non-hydrogen atoms to model their thermal motion. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Conclusion: The Power of a Picture

The determination of the crystal structure of molecules like 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene provides invaluable insights into their three-dimensional nature. This knowledge is fundamental for understanding structure-property relationships and for the rational design of new molecules with tailored functionalities. While the crystal structure of the originally intended 9-Bromo-9,10-dihydro-9,10-ethenoanthracene remains to be reported, the methodologies and principles outlined in this guide using a close analogue provide a comprehensive framework for approaching the structural analysis of this important class of compounds.

References

-

Al-Badri, Z. A., H. S. Al-Khafaji, and C. A. Praveen. "Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition." Egyptian Journal of Chemistry 64.1 (2021): 245-251. [Link]

-

Kitamura, Chitoshi, et al. "Crystal Structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene." Analytical Sciences: X-ray Structure Analysis Online 23.11 (2007): x207-x208. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

Abstract

9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is a polycyclic aromatic hydrocarbon featuring a rigid, strained bicyclic framework derived from an anthracene core. The presence of a bromine atom at a bridgehead position and the unique spatial arrangement of its π-systems impart distinct electronic and photophysical properties. This guide provides a comprehensive analysis of these characteristics, beginning with its synthesis and structural elucidation, followed by an exploration of its frontier molecular orbitals through computational insights. We delve into its experimental spectroscopic properties and discuss the molecule's reactivity, which positions it as a versatile intermediate for advanced materials and complex organic structures. The potential applications in organic electronics and medicinal chemistry are examined, supported by detailed experimental considerations and protocols. This document serves as a technical resource for researchers aiming to leverage the unique electronic landscape of 9-Bromodibenzobarrelene in materials science and drug discovery.

Introduction and Molecular Overview

9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a fascinating molecule characterized by the fusion of a barrelene-like structure with two benzo groups. Its core is an anthracene moiety that has undergone a formal [4+2] cycloaddition, resulting in a strained etheno bridge across the 9 and 10 positions. The strategic placement of a bromine atom at the 9-position not only influences the molecule's electronic structure but also serves as a highly functional handle for subsequent chemical modifications.

The inherent rigidity and defined three-dimensional architecture of this scaffold are of significant interest. Unlike the planar parent anthracene, the V-shaped geometry of the dibenzobarrelene core disrupts extensive π-conjugation across the entire structure, leading to unique photophysical behaviors. Anthracene derivatives are foundational in the development of organic electronic materials, particularly as light-emitting components in Organic Light-Emitting Diodes (OLEDs), and their carbocyclic scaffolds are present in bioactive molecules with applications in medicine, including antidepressants.[1][2] This guide will dissect the electronic properties that arise from this unique combination of structural features.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₁Br | [3] |

| Molecular Weight | 283.17 g/mol | [3] |

| Synonym(s) | 9-Bromodibenzobarrelene | [3] |

| CAS Number | 126690-96-8 | [3] |

| Melting Point | 140 °C | [3] |

| Solubility | Soluble in Toluene | [3] |

Synthesis and Structural Characterization

The construction of the 9,10-dihydro-9,10-ethenoanthracene framework is a classic example of a Diels-Alder reaction, a powerful tool for C-C bond formation.[4] The parent structure is typically formed through the cycloaddition of benzyne with anthracene. For the synthesis of the title compound, 9-bromoanthracene serves as the diene component.

The synthesis of the precursor, 9-bromoanthracene, is itself a straightforward process involving the electrophilic substitution of anthracene. A common method employs N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[5][6]

Caption: Synthesis pathway for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.

Structural Analysis: The definitive structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for identifying the distinct protons in the molecule. One would expect to see signals corresponding to the aromatic protons on the benzo rings, the vinylic protons of the etheno bridge, and the bridgehead proton at C10. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronegativity of the bromine atom. ¹³C NMR would similarly show distinct signals for the quaternary bridgehead carbons (C9 and C10), the vinylic carbons, and the aromatic carbons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight. The mass spectrum of the precursor, 9-bromoanthracene, is well-documented and provides a reference for fragmentation patterns.[7]

Theoretical Insights into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic landscape of a molecule before embarking on extensive experimental work.

3.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity).[9] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[10][11]

For 9-Bromo-9,10-dihydro-9,10-ethenoanthracene:

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic rings, reflecting the π-system of the anthracene core.

-

LUMO: The LUMO is likely distributed over the aromatic system and potentially involves the σ* orbital of the C-Br bond, which is a common feature for halogenated aromatic compounds.

-

HOMO-LUMO Gap: The strained etheno bridge and the presence of the electron-withdrawing bromine atom are expected to modulate the HOMO-LUMO gap compared to parent anthracene. A smaller gap generally indicates higher reactivity and a red-shift in the absorption spectrum.[12][13] The reactivity of a molecule can often be gauged by this energy gap; a large gap implies high stability, while a smaller gap suggests that charge transfer can occur more readily.[9][11]

Caption: Relationship between HOMO, LUMO, and key electronic properties.

3.2. Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential across the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. For 9-Bromodibenzobarrelene, these areas would be concentrated above the faces of the aromatic rings and the π-bond of the etheno bridge.

-

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Positive potential would be expected around the hydrogen atoms.

-

The Bromine Atom: The bromine atom introduces a region of slight negative potential around its equator (the lone pairs) and positive potential at its pole (the σ-hole), influencing its interaction with other molecules.

Experimental Photophysical and Electrochemical Properties

The electronic properties predicted by theory are validated through experimental measurements.

4.1. UV-Visible Absorption and Fluorescence Spectroscopy

Anthracene and its derivatives are renowned for their distinct photophysical properties.[14][15][16]

-

Absorption: The UV-Vis spectrum of 9-Bromodibenzobarrelene is expected to show the characteristic structured absorption bands of the anthracene chromophore, typically between 300-400 nm. The substitution and geometric strain may cause shifts (either bathochromic or hypsochromic) and changes in the molar absorptivity compared to planar 9-bromoanthracene.

-

Fluorescence: Many anthracene derivatives are highly fluorescent, emitting in the blue region of the visible spectrum.[17] However, the presence of the bromine atom can significantly influence the emission properties. Due to the "heavy-atom effect," the bromine can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process can lead to a decrease in fluorescence quantum yield and potentially enable phosphorescence. The rigid structure of the dibenzobarrelene core helps to minimize non-radiative decay pathways, which could otherwise quench fluorescence.

4.2. Electrochemistry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, one can experimentally estimate the HOMO and LUMO energy levels.

-

Oxidation Potential (E_ox): The onset of the first oxidation wave in the CV corresponds to the removal of an electron from the HOMO. This potential is directly related to the HOMO energy level.

-

Reduction Potential (E_red): The onset of the first reduction wave corresponds to the addition of an electron to the LUMO, providing an experimental measure of the LUMO energy.

-

Electrochemical Gap: The difference between the oxidation and reduction potentials provides an experimental value for the HOMO-LUMO gap, which can be compared with both computational results and the optical gap determined from spectroscopy.

Reactivity and Applications

The true value of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene lies in its utility as a synthetic intermediate.

5.1. A Versatile Building Block

The carbon-bromine bond is a cornerstone of modern cross-coupling chemistry. This makes the title compound an excellent substrate for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic units.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These transformations allow for the modular synthesis of a vast library of derivatives where the electronic and photophysical properties can be precisely tuned. For instance, coupling electron-donating or electron-accepting aryl groups to the 9-position can systematically alter the HOMO/LUMO levels, emission color, and charge-transport characteristics.[1]

5.2. Potential Applications

-

Organic Electronics: As a derivative of anthracene, this molecule's scaffold is a prime candidate for use in organic electronics. By using the bromo- functionality to attach charge-transporting moieties or other chromophores, novel materials for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) can be designed.[1][17] The rigid, non-planar structure can be advantageous in preventing π-π stacking in the solid state, which often leads to aggregation-caused quenching of fluorescence and improves the morphological stability of thin films.

-

Drug Development and Bio-imaging: The anthracene scaffold is found in several classes of therapeutic agents.[4] The rigid, three-dimensional nature of the dibenzobarrelene core provides a unique template for designing ligands that can fit into specific biological targets. Furthermore, fluorescent derivatives synthesized from this compound could be developed as probes for bio-imaging applications.[4]

Experimental Protocols

6.1. Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene with an arylboronic acid.

Objective: To synthesize a 9-aryl-9,10-dihydro-9,10-ethenoanthracene derivative.

Materials:

-

9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried Schlenk flask, add 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, the arylboronic acid, and the base.

-

Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

-

Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using NMR, MS, and other appropriate analytical techniques.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Al-Shiekh, M. A., et al. (n.d.). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Chemical Sciences.

-

9,10-Dibromoanthracene. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene. (2021). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015).

- He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.

- Crystal Structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene. (n.d.).

- Preparation method of 9, 10-dibromoanthracene. (n.d.). Google Patents.

- Asymmetric [4+2]-cycloaddition of Anthracene Derivatives via Hydrazone Activ

- Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazides. (n.d.). DeepDyve.

-

9-Bromoanthracene. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

- HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. (n.d.).

-

9-Bromo-9,10-dihydro-9,10-ethenoanthracene. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

- Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1). (2014).

-

9-Bromoanthracene-d9. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- Recent advances in the syntheses of anthracene deriv

- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Semantic Scholar.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.).

- X-ray and computational investigations of ethanoanthracenes. (2021).

- Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (2003).

- Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. (n.d.).

- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis. (2020). Heliyon.

- Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. (n.d.). NIH.

- HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

- Data-Driven Tailoring of Molecular Dipole Polarizability and Frontier Orbital Energies in Chemical Compound Space. (n.d.). ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 5. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 9-Bromoanthracene [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. irjweb.com [irjweb.com]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. ossila.com [ossila.com]

An In-depth Technical Guide to the Thermal Stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a molecule of interest in advanced organic synthesis and materials science. Given the limited direct experimental data on this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to predict its thermal behavior and outline a robust experimental approach for its characterization.

Introduction: The Significance of Thermal Stability

9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, belongs to the dibenzobarrelene family of compounds, which are characterized by a rigid, bicyclic structure. This structural motif is often explored in the design of molecular scaffolds, triptycene derivatives, and advanced polymeric materials.[1] The thermal stability of such molecules is a critical parameter, dictating their suitability for applications that involve elevated temperatures, such as melt processing of polymers, high-temperature reactions, and the development of thermally stable pharmaceuticals. Understanding the decomposition pathways and the temperatures at which degradation occurs is paramount for ensuring product integrity, performance, and safety.

Synthesis and Structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

The primary synthetic route to 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of 9-bromoanthracene (the diene) with a suitable dienophile, such as acetylene or its equivalent. The resulting structure is a bridged bicyclic system with a bromine atom at one of the bridgehead positions.

Diagram: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene

Caption: General synthetic scheme for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.